molecular formula C4H5N3O2 B7763840 2-Methyl-5-nitroimidazole CAS No. 100215-29-0

2-Methyl-5-nitroimidazole

Cat. No. B7763840
Key on ui cas rn: 100215-29-0
M. Wt: 127.10 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
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Patent
US04209631

Procedure details

Into a vessel made of acid-resistant stainless steel of 75 liters capacity, provided with a stirring device and a cooling jacket, a nitrated solution, obtained as in examples I or III, was placed and 6 kg of 2-methylimidazole were gradually introduced, while cooling and stirring, and then 20 liters of nitric acid of 1.40 density were introduced such that the temperature does not exceed 70°. The vessel was closed and connected by a valved conduit to an absorption device, provided with a cooled receiver. Sulphuric acid was gradually introduced until an increase of the temperature to 100° and the start of an intensive reaction was noted, this being associated with the eliminating of great quantities of nitric oxides. The addition of sulphuric acid was interrupted and the temperature maintained at 110°, by intensive cooling and periodic addition of condensates from the receiver, and to initially inhibit the reaction there is added in the first stage 1 liter of nitric acid of a density of 1.40. After stabilization of the reaction speed, a further uniform course of the reaction was maintained by gradual introduction of sulphuric acid to the use of a total amount of 20 liters, by simultaneously periodically filling up the nitrating vessel with the content of the receiver, when the reaction tended to become more violent. After the intensity of the reaction declined, which lasted about 1 hour, the cooling was interrupted and after five minutes the temperature gradually raised to about 140° and a fulfillment of the reaction at this temperature effected until the decline of the exothermic effect, at which time the solution was evaporated and condensed and the volatile components, which were liberated during this period, such as gases and vapors, have not been recycled to the reaction medium. After cooling of the reacted mixture, 1/4 of the volume of the solution was retained for treatment in the same way with the following charge and from the remaining quantity, after neutralization with ammonia, there were obtained 5.820 kg of 2-methyl-5-nitroimidazole corresponding to an output of about 64% of theoretical.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Six
Quantity
20 L
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.[N+:12]([O-])([OH:14])=[O:13]>>[NH3:3].[CH3:1][C:2]1[NH:3][C:4]([N+:12]([O-:14])=[O:13])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
6 kg
Type
reactant
Smiles
CC=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
1 L
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Seven
Name
Quantity
20 L
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
does not exceed 70°
CUSTOM
Type
CUSTOM
Details
The vessel was closed
CUSTOM
Type
CUSTOM
Details
provided with a cooled receiver
TEMPERATURE
Type
TEMPERATURE
Details
an increase of the temperature to 100°
CUSTOM
Type
CUSTOM
Details
the start of an intensive reaction
TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained at 110°
TEMPERATURE
Type
TEMPERATURE
Details
by intensive cooling
ADDITION
Type
ADDITION
Details
periodic addition of condensates from the receiver
CUSTOM
Type
CUSTOM
Details
the reaction there
WAIT
Type
WAIT
Details
the cooling was interrupted and after five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature gradually raised to about 140°
CUSTOM
Type
CUSTOM
Details
a fulfillment of the reaction at this temperature
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
condensed
WAIT
Type
WAIT
Details
the volatile components, which were liberated during this period, such as gases and vapors
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the reacted mixture, 1/4 of the volume of the solution
ADDITION
Type
ADDITION
Details
following charge and from the remaining quantity

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04209631

Procedure details

Into a vessel made of acid-resistant stainless steel of 75 liters capacity, provided with a stirring device and a cooling jacket, a nitrated solution, obtained as in examples I or III, was placed and 6 kg of 2-methylimidazole were gradually introduced, while cooling and stirring, and then 20 liters of nitric acid of 1.40 density were introduced such that the temperature does not exceed 70°. The vessel was closed and connected by a valved conduit to an absorption device, provided with a cooled receiver. Sulphuric acid was gradually introduced until an increase of the temperature to 100° and the start of an intensive reaction was noted, this being associated with the eliminating of great quantities of nitric oxides. The addition of sulphuric acid was interrupted and the temperature maintained at 110°, by intensive cooling and periodic addition of condensates from the receiver, and to initially inhibit the reaction there is added in the first stage 1 liter of nitric acid of a density of 1.40. After stabilization of the reaction speed, a further uniform course of the reaction was maintained by gradual introduction of sulphuric acid to the use of a total amount of 20 liters, by simultaneously periodically filling up the nitrating vessel with the content of the receiver, when the reaction tended to become more violent. After the intensity of the reaction declined, which lasted about 1 hour, the cooling was interrupted and after five minutes the temperature gradually raised to about 140° and a fulfillment of the reaction at this temperature effected until the decline of the exothermic effect, at which time the solution was evaporated and condensed and the volatile components, which were liberated during this period, such as gases and vapors, have not been recycled to the reaction medium. After cooling of the reacted mixture, 1/4 of the volume of the solution was retained for treatment in the same way with the following charge and from the remaining quantity, after neutralization with ammonia, there were obtained 5.820 kg of 2-methyl-5-nitroimidazole corresponding to an output of about 64% of theoretical.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Six
Quantity
20 L
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.[N+:12]([O-])([OH:14])=[O:13]>>[NH3:3].[CH3:1][C:2]1[NH:3][C:4]([N+:12]([O-:14])=[O:13])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
6 kg
Type
reactant
Smiles
CC=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
1 L
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Seven
Name
Quantity
20 L
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
does not exceed 70°
CUSTOM
Type
CUSTOM
Details
The vessel was closed
CUSTOM
Type
CUSTOM
Details
provided with a cooled receiver
TEMPERATURE
Type
TEMPERATURE
Details
an increase of the temperature to 100°
CUSTOM
Type
CUSTOM
Details
the start of an intensive reaction
TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained at 110°
TEMPERATURE
Type
TEMPERATURE
Details
by intensive cooling
ADDITION
Type
ADDITION
Details
periodic addition of condensates from the receiver
CUSTOM
Type
CUSTOM
Details
the reaction there
WAIT
Type
WAIT
Details
the cooling was interrupted and after five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature gradually raised to about 140°
CUSTOM
Type
CUSTOM
Details
a fulfillment of the reaction at this temperature
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
condensed
WAIT
Type
WAIT
Details
the volatile components, which were liberated during this period, such as gases and vapors
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the reacted mixture, 1/4 of the volume of the solution
ADDITION
Type
ADDITION
Details
following charge and from the remaining quantity

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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